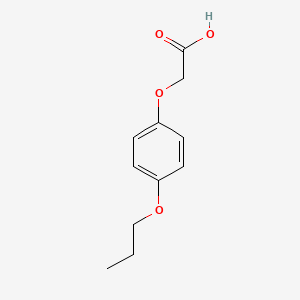

(4-Propoxyphenoxy)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Propoxyphenoxy)acetic acid” is a chemical compound with the molecular formula C11H14O4 . It has an average mass of 210.227 Da and a monoisotopic mass of 210.089203 Da .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14O4/c1-2-7-14-9-3-5-10(6-4-9)15-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) . The Canonical SMILES is CCCOC1=CC=C(C=C1)OCC(=O)O .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 210.23 g/mol . The exact mass is 210.08920892 g/mol and the monoisotopic mass is 210.08920892 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Applications De Recherche Scientifique

Environmental Impact and Toxicity Studies

(4-Propoxyphenoxy)acetic acid, as a chemical compound related to herbicides like 2,4-D, has been the subject of various studies focusing on its environmental impact and toxicity. For instance, Mahmoudinia et al. (2019) explored the effects of 2,4-D on human dental pulp stem cells, highlighting its hormetic response on cell viability and its potential to cause oxidative stress and apoptosis at higher concentrations. This study underscores the importance of understanding the biological effects and potential damages of herbicide-related compounds on human cells (Mahmoudinia et al., 2019).

Genotoxicity Prevention

Kamel (2017) examined the antigenotoxic effect of vitamin C against 2,4-D on male mice, revealing that vitamin C can significantly decrease chromosomal aberrations, sperm head abnormalities, and DNA strand breaks induced by 2,4-D. This highlights the potential of dietary antioxidants in mitigating the genotoxic effects of herbicide-related compounds (Kamel, 2017).

Adsorption and Removal Techniques

The study by Khan and Akhtar (2011) is pivotal in understanding the adsorption behavior of compounds like 2,4,5-trichlorophenoxy acetic acid on specific nano-composites, which could be insightful for developing methods to remove or neutralize this compound from environmental settings. The research emphasizes the effectiveness of certain cation-exchangers in adsorbing these compounds from aqueous solutions, highlighting the potential for water purification or soil decontamination processes (Khan & Akhtar, 2011).

Anti-inflammatory and Antinociceptive Effects

Research by Pinz et al. (2016) on a different compound, 4-phenylselenyl-7-chloroquinoline, demonstrated significant antinociceptive and anti-inflammatory effects. While not directly studying this compound, this research opens avenues for exploring similar compounds' potential therapeutic effects, possibly inspiring further research into the medical applications of this compound and related substances (Pinz et al., 2016).

Mécanisme D'action

Target of Action

The primary target of (4-Propoxyphenoxy)acetic acid is the Peroxisome proliferator-activated receptor delta (PPARD) . PPARD is a ligand-activated transcription factor that plays a crucial role in the regulation of cellular metabolism .

Mode of Action

This compound interacts with its target, PPARD, by binding to it . .

Biochemical Pathways

It’s worth noting that ppard, the compound’s target, is involved in various metabolic processes, including lipid metabolism and glucose homeostasis .

Pharmacokinetics

The pharmacokinetics of nonsteroidal anti-inflammatory drugs (nsaids), a class of drugs that this compound may belong to, is best described by the ladme model . This model describes the Liberation, Absorption, Distribution, Metabolism, and Elimination of a drug .

Propriétés

IUPAC Name |

2-(4-propoxyphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-7-14-9-3-5-10(6-4-9)15-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZBDXUBFHRCQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406553 |

Source

|

| Record name | (4-propoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713509-19-4 |

Source

|

| Record name | (4-propoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1351813.png)

![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)

![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)

![2-[1-(Dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]malononitrile](/img/structure/B1351853.png)